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molecular formula C11H12N2O2 B8717233 ethyl 1-amino-1H-indole-2-carboxylate

ethyl 1-amino-1H-indole-2-carboxylate

Cat. No. B8717233
M. Wt: 204.22 g/mol
InChI Key: GLVTUSGXCGEZGQ-UHFFFAOYSA-N
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Patent
US08217043B2

Procedure details

To a mixture of 1H-indole-2-carboxylic acid ethyl ester (2.07 g, Sigma-Aldridch) in MTBE (25 mL) was added in the order of: ammonium chloride (2.96 g), ALIQUAT 336 (124 mg; Cognis Corp., Monheim, Germany), sodium hydroxide (7.44 g), concentrated ammonium hydroxide solution (4.06 mL); the resulting mixture was rigorously stirred at rt, then a 10% solution of NaOCl (67 mL) was added dropwise over a period of 30 min. The reaction was stirred for 3 h after addition of NaOCl, then diluted with EtOAc, washed with water and sat. NaCl solution respectively, dried over sodium sulfate, filtered, concentrated, then the residue was column-purified to give product (1.48 g) as slightly yellow oil. 1H NMR (CDCl3, δ in ppm): 7.65-7.58 (m, 2H), 7.35 (t, 1H, J=7.0 Hz), 7.18-7.11 (m, 2H), 6-4.5 (very broad, 2H), 4.38 (q, 2H, J=7.0 Hz), 1.42 (t, 3H, J=7.0 Hz).
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
2.07 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
2.96 g
Type
reactant
Reaction Step Three
Quantity
7.44 g
Type
reactant
Reaction Step Three
Quantity
4.06 mL
Type
reactant
Reaction Step Three
Quantity
124 mg
Type
catalyst
Reaction Step Three
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
67 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([C:6]1[NH:7][C:8]2[C:13]([CH:14]=1)=[CH:12][CH:11]=[CH:10][CH:9]=2)=[O:5])[CH3:2].[Cl-].[NH4+:16].[OH-].[Na+].[OH-].[NH4+].[O-]Cl.[Na+]>CC(OC)(C)C.CCCCCCCC[N+](CCCCCCCC)(CCCCCCCC)C.[Cl-].CCOC(C)=O>[CH2:1]([O:3][C:4]([C:6]1[N:7]([NH2:16])[C:8]2[C:13]([CH:14]=1)=[CH:12][CH:11]=[CH:10][CH:9]=2)=[O:5])[CH3:2] |f:1.2,3.4,5.6,7.8,10.11|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C
Step Two
Name
Quantity
2.07 g
Type
reactant
Smiles
C(C)OC(=O)C=1NC2=CC=CC=C2C1
Name
Quantity
25 mL
Type
solvent
Smiles
CC(C)(C)OC
Step Three
Name
Quantity
2.96 g
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
7.44 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
4.06 mL
Type
reactant
Smiles
[OH-].[NH4+]
Name
Quantity
124 mg
Type
catalyst
Smiles
CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.[Cl-]
Step Four
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
67 mL
Type
reactant
Smiles
[O-]Cl.[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]Cl.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was rigorously stirred at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction was stirred for 3 h
Duration
3 h
WASH
Type
WASH
Details
washed with water and sat. NaCl solution respectively
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
the residue was column-purified

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C=1N(C2=CC=CC=C2C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.48 g
YIELD: CALCULATEDPERCENTYIELD 66.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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